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Introduction

Evybactin is a novel antibiotic with potent and selective activity against Mycobacterium
tuberculosis, the causative agent of tuberculosis.[1][2][3] Its unique mechanism of selectivity
arises from its uptake into the mycobacterial cell by the promiscuous ATP-binding cassette
(ABC) transporter, BacA.[1][2][3][4] BacA is an integral inner membrane protein responsible for
the transport of various hydrophilic compounds.[5][6] Understanding the kinetics and
mechanism of Evybactin transport by BacA is crucial for the development of new anti-
tubercular drugs and for overcoming potential resistance mechanisms.

These application notes provide detailed protocols for setting up and performing in vitro
transport assays to characterize the transport of Evybactin by M. tuberculosis BacA
reconstituted into proteoliposomes. The protocols cover the expression and purification of
BacA, the preparation of proteoliposomes, and two distinct methods for quantifying Evybactin
transport: a fluorescence-based assay and a radiolabeled uptake assay.

Data Presentation

Table 1: Kinetic Parameters of Evybactin Transport by
BacA (Hypothetical Data)
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Parameter Value Units Assay Condition

Fluorescence-Based

Km 152+2.1 UM
Assay
o Fluorescence-Based
Vmax 125.8 +9.7 pmol/mg protein/min
Assay
Radiolabeled Uptake
Km 185+35 UM
Assay
o Radiolabeled Uptake
Vmax 110.3+12.1 pmol/mg protein/min

Assay

Table 2: Inhibition of Evybactin Transport by
: itive Inhibi H hetical Data)

Inhibitor IC50 Ki Inhibition Type
Compound X 50.3+5.8 251 +3.0 Y
Compound Y 120.1 £ 15.2 58975 Y
Unlabeled Evybactin 16.5+2.3 81+1.2 Y

Experimental Protocols
Protocol 1: Expression and Purification of Recombinant
M. tuberculosis BacA

This protocol describes the expression of His-tagged BacA in E. coli and its subsequent
purification. To enhance solubility and yield, BacA is expressed as a fusion with Maltose-
Binding Protein (MBP).[7]

Materials:
e E. coli BL21(DE3) cells

e pMAL-c5X vector containing the bacA gene with a C-terminal His-tag
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 Luria-Bertani (LB) broth and agar

o Ampicillin

 |sopropyl B-D-1-thiogalactopyranoside (IPTG)

e Lysis Buffer (50 mM Tris-HCI pH 8.0, 300 mM NacCl, 10% glycerol, 1% DDM, 10 mM
imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

o Wash Buffer (50 mM Tris-HCI pH 8.0, 300 mM NacCl, 10% glycerol, 0.1% DDM, 20 mM
imidazole)

o Elution Buffer (50 mM Tris-HCI pH 8.0, 300 mM NacCl, 10% glycerol, 0.1% DDM, 250 mM
imidazole)

o Ni-NTA affinity chromatography column

o Amylose resin (for MBP tag removal, optional)

o Factor Xa protease (optional)

Procedure:

o Transformation: Transform the pMAL-c5X-BacA-His plasmid into competent E. coli
BL21(DE3) cells and plate on LB agar with ampicillin. Incubate overnight at 37°C.

o Expression: Inoculate a single colony into 50 mL of LB broth with ampicillin and grow
overnight at 37°C with shaking. The next day, inoculate 1 L of LB broth with the overnight
culture and grow at 37°C to an OD600 of 0.6-0.8.

 Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and
incubate for 4 hours at 30°C with shaking.

o Cell Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

o Lysis: Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes. Lyse the
cells by sonication on ice.
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 Clarification: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet cell debris and
insoluble proteins. The supernatant contains the solubilized membrane proteins.

« Affinity Purification: Load the supernatant onto a Ni-NTA column pre-equilibrated with Wash
Buffer. Wash the column with 10 column volumes of Wash Buffer.

» Elution: Elute the BacA protein with Elution Buffer.

 MBP Tag Removal (Optional): If desired, the MBP tag can be cleaved by incubating the
purified protein with Factor Xa protease according to the manufacturer's instructions. The
cleaved BacA can then be further purified by passing it through an amylose resin column to
remove the MBP tag and a Ni-NTA column to remove any uncleaved fusion protein.

o Protein Concentration and Storage: Concentrate the purified BacA using a centrifugal filter
unit and store at -80°C in a buffer containing 0.05% DDM.

Protocol 2: Reconstitution of BacA into
Proteoliposomes

This protocol describes the incorporation of purified BacA into pre-formed lipid vesicles.

Materials:

E. coli polar lipids

e Chloroform

e Reconstitution Buffer (50 mM HEPES-KOH pH 7.4, 100 mM KCI)

o Detergent (n-Dodecyl-B-D-maltoside, DDM)

o Purified BacA protein

e Bio-Beads SM-2

e ATP and an ATP-regenerating system (creatine kinase and creatine phosphate)

Procedure:
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Liposome Preparation: Dry a thin film of E. coli polar lipids from chloroform under a stream of
nitrogen. Hydrate the lipid film in Reconstitution Buffer to a final concentration of 20 mg/mL.

Vesicle Formation: Subject the lipid suspension to five freeze-thaw cycles in liquid nitrogen
and a 37°C water bath. Extrude the suspension 21 times through a 400 nm polycarbonate
membrane to form large unilamellar vesicles (LUVS).

Detergent Solubilization: Solubilize the LUVs by adding DDM to a final concentration of 0.5%
(w/v) and incubate for 1 hour at room temperature.

Protein Incorporation: Add purified BacA to the solubilized liposomes at a protein-to-lipid ratio
of 1:100 (w/w). Incubate for 30 minutes at 4°C with gentle mixing.

Detergent Removal: Remove the detergent by adding Bio-Beads SM-2 at a concentration of
80 mg/mL and incubate for 2 hours at 4°C with gentle rocking.

ATP Loading: To load the proteoliposomes with ATP, add ATP to a final concentration of 10
mM along with an ATP-regenerating system (20 mM creatine phosphate, 100 pg/mL creatine
kinase). Subject the proteoliposomes to another three freeze-thaw cycles.

Final Proteoliposome Preparation: Extrude the proteoliposomes through a 400 nm
polycarbonate membrane to create unilamellar vesicles with encapsulated ATP.

Washing: Wash the proteoliposomes by ultracentrifugation at 150,000 x g for 30 minutes and
resuspend in Reconstitution Buffer to remove external ATP.

Protocol 3: Fluorescence-Based Evybactin Transport
Assay

This assay utilizes a fluorescently labeled Evybactin analog to monitor its transport into BacA-
containing proteoliposomes in real-time.

Materials:
o Fluorescently labeled Evybactin (e.g., NBD-Evybactin)

o BacA-reconstituted proteoliposomes (with and without encapsulated ATP)
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o Empty liposomes (control)

e Transport Buffer (50 mM HEPES-KOH pH 7.4, 100 mM KCI, 5 mM MgCl2)
e Fluorometer

Procedure:

e Assay Setup: In a cuvette, add BacA-proteoliposomes or empty liposomes to the Transport
Buffer.

o Baseline Measurement: Record the baseline fluorescence for 60 seconds.

« Initiate Transport: Add fluorescently labeled Evybactin to the cuvette to the desired final
concentration and immediately start recording the fluorescence.

» Data Acquisition: Monitor the change in fluorescence over time. An increase in fluorescence
inside the proteoliposomes, often due to a change in the fluorophore's environment,
indicates transport.

» Control Experiments: Perform the assay with empty liposomes to account for non-specific
binding and with proteoliposomes lacking internal ATP to confirm ATP-dependence.

o Data Analysis: Calculate the initial rate of transport from the linear portion of the fluorescence
curve. To determine kinetic parameters (Km and Vmax), perform the assay with varying
concentrations of fluorescent Evybactin.

Protocol 4: Radiolabeled Evybactin Uptake Assay

This is an endpoint assay that measures the accumulation of a radiolabeled Evybactin inside
the proteoliposomes.

Materials:
e Radiolabeled Evybactin (e.g., [3H]-Evybactin or [14C]-Evybactin)

o BacA-reconstituted proteoliposomes (with and without encapsulated ATP)
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Empty liposomes (control)

Transport Buffer (50 mM HEPES-KOH pH 7.4, 100 mM KCI, 5 mM MgCI2)

Stop Buffer (ice-cold Transport Buffer)

0.45 pum nitrocellulose filters

Scintillation cocktail and counter

Procedure:

Reaction Setup: Pre-warm the BacA-proteoliposomes and empty liposomes in Transport
Buffer at 37°C.

Initiate Transport: Start the transport reaction by adding radiolabeled Evybactin to the
proteoliposome suspension.

Time Points: At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the reaction
mixture and immediately add them to ice-cold Stop Buffer.

Filtration: Rapidly filter the diluted reaction mixture through a 0.45 um nitrocellulose filter.
Wash the filter twice with ice-cold Stop Buffer to remove external radiolabel.

Quantification: Place the filter in a scintillation vial, add scintillation cocktail, and measure the
radioactivity using a scintillation counter.

Control Experiments: Perform the assay with empty liposomes and with proteoliposomes
lacking internal ATP.

Data Analysis: Calculate the amount of Evybactin transported (in pmol) per mg of
reconstituted protein at each time point. Determine the initial rate of transport from the linear
phase of the uptake curve. Vary the concentration of radiolabeled Evybactin to determine
Km and Vmax.

Mandatory Visualizations
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Caption: Signaling pathway of Evybactin transport and action.
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Caption: Experimental workflow for Evybactin transport assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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